
4-(Bromomethyl)benzenesulfonyl chloride
Overview
Description
4-(Bromomethyl)benzenesulfonyl chloride (CAS 66176-39-4) is a sulfonyl chloride derivative characterized by a bromomethyl (-CH₂Br) substituent at the para position of the benzene ring. Its molecular formula is C₇H₆BrClO₂S, with a molecular weight of 269.54 g/mol . The compound is a reactive intermediate widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its bromomethyl group enables nucleophilic substitution reactions, making it valuable for constructing sulfonamides, sulfonate esters, and other functionalized aromatic systems .
Preparation Methods
Diazotization and Acyl Chlorination: The Primary Synthetic Pathway
The most well-documented method for synthesizing 4-(bromomethyl)benzenesulfonyl chloride involves a two-step process: diazotization of 4-bromomethylaniline to form a fluoboric acid diazonium salt, followed by acyl chlorination with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) .
Reaction Mechanism and Stoichiometry
The diazotization step proceeds via the reaction of 4-bromomethylaniline with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at subzero temperatures (−5°C to 0°C). This generates a diazonium salt, which is stabilized by fluoboric acid (HBF₄). The subsequent acyl chlorination employs SOCl₂, where CuCl catalyzes the displacement of the diazo group by a sulfonyl chloride moiety.
Key stoichiometric ratios include:
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Molar ratio of CuCl to SOCl₂ to diazonium salt : 0.005–0.01 : 2.0–2.2 : 1 .
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Excess SOCl₂ ensures complete conversion, while controlled CuCl quantities minimize side reactions.
Step 1: Diazotization of 4-Bromomethylaniline
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Reactants :
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4-Bromomethylaniline (186 g, 1 mol)
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Hydrochloric acid (333 mL, 4 mol)
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Sodium nitrite (72.5 g in 200 mL H₂O)
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Sodium fluoborate (131.8 g in 300 mL H₂O)
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Conditions :
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Temperature: −5°C to 0°C
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Time: Gradual addition over 2–3 hours.
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Workup :
Step 2: Acyl Chlorination
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Reactants :
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Diazonium salt (1 mol equivalent)
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Thionyl chloride (238 g, 2 mol)
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Cuprous chloride (1 g)
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Conditions :
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Temperature: −5°C to 0°C
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Time: Overnight reaction.
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Workup :
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The product’s structure is confirmed via ¹H-NMR (400 MHz, CDCl₃):
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δ 7.90 (t, 1H) : Aromatic proton adjacent to sulfonyl chloride.
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δ 8.37–8.40 (m, 1H) and δ 8.60–8.62 (m, 1H) : Bromomethyl-substituted aromatic protons.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (Figure 2 in ) demonstrates a purity exceeding 98%, with a retention time consistent with sulfonyl chloride derivatives.
Optimization and Industrial Scalability
Critical Parameters Affecting Yield
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Temperature Control : Maintaining −5°C to 0°C prevents diazonium salt decomposition.
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Catalyst Loading : CuCl at 0.5–1.0 mol% maximizes catalytic efficiency without byproduct formation.
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Solvent Recycling : Ethyl acetate and aqueous washes are reused after drying and replenishment, reducing costs .
Comparative Analysis with Alternative Methods
While sulfonation of chlorobenzene with chlorosulfonic acid is effective for 4-chlorobenzenesulfonyl chloride , this method fails for bromomethyl derivatives due to steric hindrance and competing hydrolysis. The diazotization route remains superior for functionalized aromatics.
Chemical Reactions Analysis
4-(Bromomethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such transformations under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often facilitated by catalysts.
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Organic Synthesis Applications
4-(Bromomethyl)benzenesulfonyl chloride serves as a crucial building block in the synthesis of diverse organic molecules. Its sulfonyl chloride group is particularly reactive, enabling it to participate in nucleophilic substitution reactions. Key applications include:
- Synthesis of Sulfonamide Derivatives : The compound can react with amines to form sulfonamide derivatives, which are of significant interest in medicinal chemistry due to their biological activities . For example, it has been used to synthesize 4-bromomethyl-N-(6-methoxy-quinolin-8-yl)-benzenesulfonamide, a potent inhibitor of the chemokine receptor CXCR4 .
- Formation of Sulfonate Esters : By reacting with alcohols, this compound can produce sulfonate esters, which are useful in various chemical transformations and applications in material science.
Biological Activities
While comprehensive biological activity data specific to this compound is limited, compounds with similar structures often exhibit notable pharmacological properties:
- Antibacterial and Antifungal Properties : The sulfonyl chloride functional group is known for its reactivity towards biological molecules, potentially leading to antibacterial and antifungal activities. This suggests that derivatives synthesized from this compound may possess similar properties.
- Potential in Medicinal Chemistry : The ability to modify the compound into various derivatives opens avenues for exploring new therapeutic agents. For instance, the synthesis of imidazole derivatives from this compound has been linked to antifungal activity .
Case Studies and Research Findings
Several studies highlight the practical applications and synthesis methodologies involving this compound:
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
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4-(Chloromethyl)benzenesulfonyl chloride | Chlorinated analog | Less reactive due to chlorine instead of bromine. |
4-(Bromomethyl)benzenesulfonic acid | Sulfonic acid derivative | Lacks chlorination, altering reactivity. |
Benzylsulfonyl chloride | Similar sulfonyl group | Lacks bromomethyl functionality; less versatile. |
The dual halogen functionality (bromine and chlorine) in this compound enhances its reactivity compared to other compounds, making it particularly useful for selective reactions in synthetic pathways.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)benzenesulfonyl chloride primarily involves its reactivity as an electrophile. The bromomethyl group can be readily attacked by nucleophiles, leading to the formation of new chemical bonds. This reactivity underlies its utility in synthesizing a wide range of derivatives with diverse biological and chemical properties .
Comparison with Similar Compounds
Key Properties :
- Appearance : White to pale yellow powder or crystalline solid .
- Melting Point : 73–77°C .
- Reactivity : Moisture-sensitive; reacts vigorously with amines, alcohols, and nucleophiles .
- Applications: Key intermediate in medicinal chemistry (e.g., CXCR4 inhibitors ), dye synthesis , and immunomodulatory agents .
Comparison with Similar Benzenesulfonyl Chlorides
Structural and Functional Differences
The reactivity and applications of benzenesulfonyl chlorides depend on their substituents. Below is a comparative analysis:
Table 1: Structural and Molecular Data
Key Observations :
Substituent Effects on Reactivity: The bromomethyl group in this compound enhances its reactivity in nucleophilic substitutions (e.g., SN2 reactions with amines) compared to electron-withdrawing groups like -Br or -NHCOCH₃ . 4-(Acetylamino)benzenesulfonyl chloride exhibits reduced electrophilicity due to the electron-donating acetyl group, favoring slower sulfonylation reactions . 4-(Dimethylamino)benzenesulfonyl chloride has a strong electron-donating group (-N(CH₃)₂), which can stabilize intermediates in multi-step syntheses, as seen in analgesic drug development .
Biological Activity: Bromomethyl derivatives are critical in synthesizing CXCR4 inhibitors (e.g., compounds IIa-c and IIIa-o), where the bromomethyl group facilitates covalent binding to receptor residues . Acetylamino derivatives are precursors to sulfonamide antibiotics, leveraging the -NHCOCH₃ group for bacterial dihydropteroate synthase inhibition .
Stability and Handling :
- Bromomethyl and bromo derivatives are moisture-sensitive and require inert storage conditions .
- Fluorinated analogs (e.g., 4-Fluoro-2-methylbenzenesulfonyl chloride) exhibit enhanced thermal stability due to the strong C-F bond .
Case Study :
In the synthesis of CXCR4 inhibitor IIa-c, this compound reacts with secondary amines (e.g., pyrrolidine) to form intermediates (5a-c), which are further acylated with 4-fluorobenzoic acid. The bromomethyl group’s leaving ability (Br⁻) is pivotal for forming stable sulfonamide bonds . In contrast, 4-(Acetylamino)benzenesulfonyl chloride requires harsher conditions (e.g., chlorosulfonic acid at 60°C) for sulfonamide formation .
Biological Activity
4-(Bromomethyl)benzenesulfonyl chloride is a versatile chemical compound widely used in organic synthesis and medicinal chemistry. Its unique structure allows it to act as an electrophilic reagent, facilitating the formation of various biologically active derivatives. This article explores the biological activities associated with this compound, including its mechanism of action, pharmacological applications, and relevant case studies.
This compound is characterized by the presence of a bromomethyl group attached to a benzenesulfonyl moiety. This configuration enables it to participate in nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles. As an electrophile, it reacts with nucleophiles to form sulfonamide derivatives, which are known for their biological activity.
- Electrophilic Reagent : The compound acts as an electrophile, allowing it to interact with nucleophiles in biological systems.
- Formation of Sulfonamide Derivatives : The resulting sulfonamide derivatives can modulate biological pathways, particularly in the context of chemokine signaling and cancer metastasis.
1. Chemokine Receptor Type 4 (CXCR4) Inhibition
One of the notable applications of this compound is in the synthesis of CXCR4 inhibitors. CXCR4 is a chemokine receptor implicated in cancer metastasis. Derivatives synthesized from this compound have shown significant activity in inhibiting CXCR4/CXCL12 interactions.
- Case Study : A series of aryl sulfonamides derived from this compound demonstrated subnanomolar potency with an IC50 value of 8.0 nM in binding affinity assays and complete blockade of cell invasion at concentrations as low as 10 nM .
2. Antifungal Activity
The compound has also been utilized to create imidazole derivatives that exhibit antifungal properties. These derivatives have shown effectiveness against various fungal strains, making them valuable in pharmaceutical applications.
- Research Findings : In a study, compounds synthesized from this compound displayed promising antifungal activities, contributing to the development of new therapeutic agents .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by factors such as route of administration and the presence of other compounds. Its bioavailability can vary significantly depending on these parameters, which is crucial for its application in medicinal chemistry.
Safety and Hazards
This compound is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation, necessitating appropriate safety measures during handling and application .
Summary Table: Biological Activity Overview
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 4-(Bromomethyl)benzenesulfonyl chloride relevant to experimental handling?
Answer: The compound is a solid with a molecular formula C₇H₆BrClO₂S (MW: 269.54 g/mol) and typically appears as a white to light-yellow powder or crystalline solid . Key properties include:
- Melting Point : 69–76°C (reported range varies; see Advanced Q6 for discussion) .
- Boiling Point : 329.7°C at 760 mmHg .
- Density : ~1.732 g/cm³ .
- Stability : Moisture-sensitive; decomposes upon exposure to water .
- Storage : Requires inert gas (e.g., nitrogen) and desiccated conditions to prevent hydrolysis .
These properties dictate handling protocols, such as using anhydrous solvents and Schlenk techniques for moisture-sensitive reactions.
Q. What safety precautions are necessary when handling this compound in a laboratory setting?
Answer:
- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing are mandatory .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- First Aid :
- Disposal : Classified as hazardous waste (UN3261, Packing Group II); comply with local regulations for corrosive substances .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Answer:
- Store under inert gas (argon or nitrogen) in airtight containers to prevent moisture ingress .
- Keep at 2–8°C in a desiccator to minimize thermal and hydrolytic degradation .
- Regularly monitor for discoloration (yellowing) or clumping, which indicate decomposition .
Advanced Questions
Q. How can researchers optimize reaction conditions when using this compound as a sulfonylation agent in moisture-sensitive reactions?
Answer:
- Solvent Choice : Use anhydrous dichloromethane or tetrahydrofuran (THF), distilled over molecular sieves .
- Temperature Control : Reactions are typically conducted at 0–25°C to balance reactivity and side-product formation .
- Activation : Pre-activate the compound with a base (e.g., triethylamine) to generate the reactive sulfonate intermediate .
- Quenching : Terminate reactions with ice-cold water or methanol to hydrolyze excess reagent, followed by extraction with ethyl acetate .
Q. What analytical techniques are most effective for assessing the purity and stability of this compound under varying storage conditions?
Answer:
- Purity Analysis :
- Stability Monitoring :
Q. How do discrepancies in reported melting points (e.g., 69–76°C vs. 73–77°C) impact experimental reproducibility, and how should researchers address this?
Answer:
Properties
IUPAC Name |
4-(bromomethyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQWYZHHMQSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370290 | |
Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66176-39-4 | |
Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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